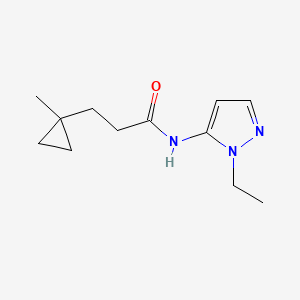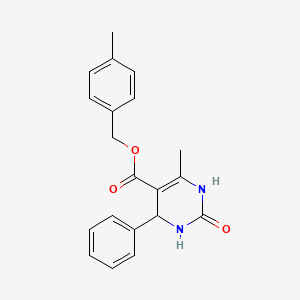![molecular formula C18H27NO6 B5216969 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate](/img/structure/B5216969.png)
1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate, also known as EPP, is a chemical compound that has gained importance in scientific research due to its potential therapeutic applications. EPP is a piperidine derivative that has been synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate is not fully understood, but it is believed to involve the inhibition of protein aggregation and the modulation of ion channels. 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins that are associated with neurodegenerative diseases. 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate has also been shown to modulate ion channels, which are involved in the transmission of signals in the nervous system.
Biochemical and Physiological Effects:
1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate can inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins that are associated with neurodegenerative diseases. 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate has also been shown to inhibit the activity of nociceptive neurons, which are involved in the transmission of pain signals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate in lab experiments is that it has been shown to have potential therapeutic applications for neurodegenerative diseases and chronic pain. This makes it an attractive target for drug development. However, one limitation is that the synthesis of 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate is a complex process that requires expertise in organic chemistry. This may limit its availability for use in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate. One area of research could focus on the development of 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate-based drugs for the treatment of neurodegenerative diseases and chronic pain. Another area of research could focus on the elucidation of the mechanism of action of 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate. This could provide insights into the potential therapeutic applications of 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate. Additionally, further studies could be conducted to evaluate the safety and efficacy of 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate involves a multi-step process that begins with the reaction of 2-ethoxyphenol with epichlorohydrin to produce 3-(2-ethoxyphenoxy)propyl chloride. This intermediate is then reacted with piperidine to produce 1-[3-(2-ethoxyphenoxy)propyl]piperidine. Finally, this compound is reacted with oxalic acid to produce the oxalate salt of 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate. The synthesis of 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate is a complex process that requires careful attention to detail and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on the use of 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate can inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins that are associated with these diseases.
Another area of research has focused on the potential use of 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate as an analgesic. Studies have shown that 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate can inhibit the activity of nociceptive neurons, which are involved in the transmission of pain signals. This suggests that 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate may have potential as a treatment for chronic pain.
Propiedades
IUPAC Name |
1-[3-(2-ethoxyphenoxy)propyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C2H2O4/c1-2-18-15-9-4-5-10-16(15)19-14-8-13-17-11-6-3-7-12-17;3-1(4)2(5)6/h4-5,9-10H,2-3,6-8,11-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSGWZXFLSABKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCN2CCCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Ethoxyphenoxy)propyl]piperidine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5216889.png)
![ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B5216894.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5216897.png)
![N-dibenzo[b,d]furan-3-yl-4-methoxy-3-nitrobenzamide](/img/structure/B5216903.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B5216907.png)

![4-oxo-4-({2-oxo-2-[(2-phenylethyl)amino]ethyl}amino)butanoic acid](/img/structure/B5216915.png)
malonate](/img/structure/B5216924.png)
![1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole](/img/structure/B5216941.png)
![N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5216955.png)
![2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5216963.png)

![N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5216988.png)